molecular formula C12H15BrO B14035219 1-(4-Bromophenyl)-1-cyclobutylethanol

1-(4-Bromophenyl)-1-cyclobutylethanol

Cat. No.: B14035219
M. Wt: 255.15 g/mol
InChI Key: QMXISMXDEWIKHJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-cyclobutylethanol is a tertiary alcohol featuring a cyclobutyl group and a 4-bromophenyl substituent. The bromine atom on the aromatic ring enhances its reactivity in cross-coupling reactions, while the cyclobutyl group contributes to steric effects, influencing its physicochemical properties and metabolic stability.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(4-bromophenyl)-1-cyclobutylethanol

InChI

InChI=1S/C12H15BrO/c1-12(14,9-3-2-4-9)10-5-7-11(13)8-6-10/h5-9,14H,2-4H2,1H3

InChI Key

QMXISMXDEWIKHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-cyclobutylethanol typically involves the reaction of 4-bromobenzyl bromide with cyclobutanone in the presence of a base, followed by reduction. The reaction conditions often include:

    Reagents: 4-bromobenzyl bromide, cyclobutanone, a base (such as sodium hydride or potassium tert-butoxide), and a reducing agent (such as lithium aluminum hydride).

    Solvents: Common solvents include tetrahydrofuran (THF) or diethyl ether.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 1-(4-Bromophenyl)-1-cyclobutylethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1-cyclobutylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in diethyl ether or THF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 1-(4-bromophenyl)-1-cyclobutyl ketone.

    Reduction: Formation of 1-(4-bromophenyl)-1-cyclobutylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-1-cyclobutylethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1-cyclobutylethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct research on 1-(4-Bromophenyl)-1-cyclobutylethanol in the provided evidence, comparisons are extrapolated from structurally related compounds. Below is an analysis of key analogs and their properties:

Comparison with 4-(Bromomethyl)benzaldehyde

Structure : C8H7BrO (aromatic aldehyde with bromomethyl substituent)
Key Differences :

  • Reactivity: 4-(Bromomethyl)benzaldehyde contains a reactive aldehyde group, making it more susceptible to nucleophilic attacks compared to the tertiary alcohol group in 1-(4-Bromophenyl)-1-cyclobutylethanol.
  • Hazards: Limited toxicological data are available for both compounds, but 4-(Bromomethyl)benzaldehyde requires stringent safety protocols (e.g., eye flushing and medical consultation upon exposure) .
Property 1-(4-Bromophenyl)-1-cyclobutylethanol 4-(Bromomethyl)benzaldehyde
Functional Group Tertiary alcohol Aldehyde
Molecular Formula Not specified in evidence C8H7BrO
Hazard Profile Unknown Irritant (eyes, skin)

Comparison with 4-Acetyl-4′-bromobiphenyl

Structure : C14H11BrO (biphenyl system with acetyl and bromo substituents)
Key Differences :

  • Applications : 4-Acetyl-4′-bromobiphenyl is used in materials science and as a ligand precursor, whereas the cyclobutyl-alcohol structure of the target compound may favor medicinal chemistry applications .
Property 1-(4-Bromophenyl)-1-cyclobutylethanol 4-Acetyl-4′-bromobiphenyl
Backbone Structure Cyclobutyl-phenyl Biphenyl
Functional Group Alcohol Ketone
Synthetic Utility Potential drug precursor Ligand/materials precursor

Research Findings and Limitations

  • Gaps in Data: No peer-reviewed studies or patents directly addressing 1-(4-Bromophenyl)-1-cyclobutylethanol were identified in the provided evidence. Extrapolations from analogs are speculative.
  • Safety and Reactivity : Tertiary alcohols generally exhibit lower acute toxicity compared to aldehydes (e.g., 4-(Bromomethyl)benzaldehyde) but may pose risks under metabolic activation .

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